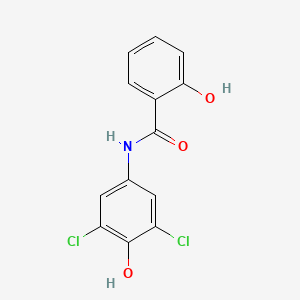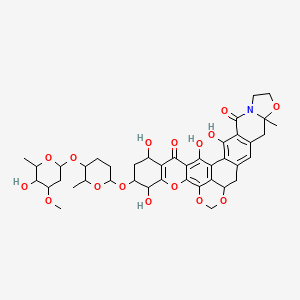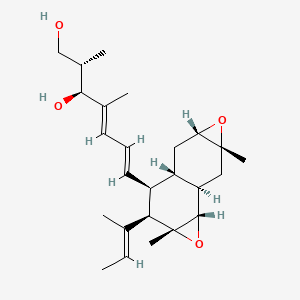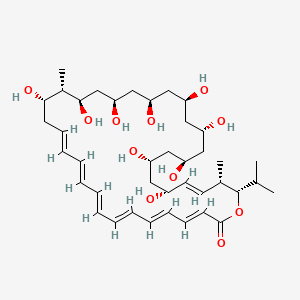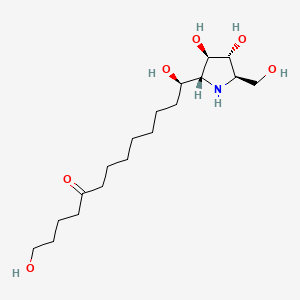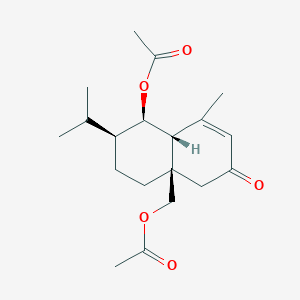
8-Epihelenalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-epihelenalin is a sesquiterpene lactone that is the C-8 epimer of helenalin. Isolated from the aerial parts of Inula hupehensis, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a secondary alcohol and a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
1. Enhancement of Anticancer Drug Cytotoxicity
8-hydroxydaidzein (8HD), a derivative related to 8-Epihelenalin, has been identified to enhance the cytotoxicity of the antineoplastic agent epirubicin in human colon adenocarcinoma Caco-2 cells. This compound augments the production of reactive oxygen species (ROS), thereby intensifying the intracellular accumulation of epirubicin in Caco-2 cells. Additionally, 8HD induces apoptosis through the activation of various molecular pathways, highlighting its potential to intensify the cytotoxicity of anticancer drugs through the reversal of multidrug resistance (Lo, 2012).
2. Antiviral Activity
A derivative of this compound, 8-epi-kingiside, has demonstrated promising anti-hepatitis B virus activity in vitro and in vivo. This compound effectively inhibits the secretion of hepatitis B surface antigen (HBsAg) in HepG2 2.2.15 cells and reduces viremia in duck hepatitis B virus-infected ducks, suggesting its potential as a therapeutic agent against HBV infection (Guiqin et al., 2013).
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(3aS,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |
Clave InChI |
ZVLOPMNVFLSSAA-GSNHZRAGSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



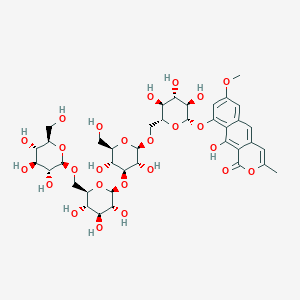
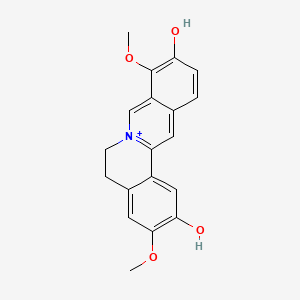
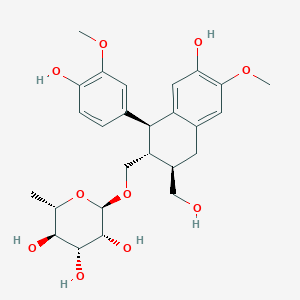


![3-[(E)-2-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]sulfanylethenyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1251734.png)
